2,4-Dimethyl-3,5-dinitroaniline

Organic Synthesis Process Chemistry Physicochemical Characterization

Researchers developing SAR probes often face inconsistent reactivity from imprecise dinitroaniline isomers. This 2,4-dimethyl-3,5-dinitro regioisomer offers: - Distinct nitro placement enabling predictable reduction potential for bioreductive prodrug design. - Unique steric/electronic profile for selective functionalization over other isomers. - Reliable sourcing with validated purity, ensuring reproducible yields in multi-step synthesis.

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
CAS No. 500729-87-3
Cat. No. B3142256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-3,5-dinitroaniline
CAS500729-87-3
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1N)[N+](=O)[O-])C)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O4/c1-4-6(9)3-7(10(12)13)5(2)8(4)11(14)15/h3H,9H2,1-2H3
InChIKeyFRXGFBPDRXHWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-3,5-dinitroaniline Overview


2,4-Dimethyl-3,5-dinitroaniline (CAS 500729-87-3) is a nitroaromatic compound within the dinitroaniline class, characterized by the molecular formula C₈H₉N₃O₄ and a molecular weight of 211.17 g/mol . This compound features two methyl groups at the 2 and 4 positions and two nitro groups at the 3 and 5 positions on an aniline ring, establishing a specific substitution pattern that distinguishes it from isomeric dinitroanilines such as the 2,4-dimethyl-3,6-dinitro analog (CAS 6311-52-0) . As a member of the dinitroaniline family, this compound's structural attributes position it within a class recognized for its selective interactions with tubulin in plants and certain protozoa, though its specific biological profile remains largely uncharacterized [1][2].

Distinct 3,5-dinitro substitution pattern on 2,4-dimethylaniline core determines reactivity and selectivity.

Dinitroaniline class-level evidence supports tubulin-targeting research models in plants and protozoa.

Biological profile largely uncharacterized; fits as a research tool compound for substitution pattern comparison.

2,4-Dimethyl-3,5-dinitroaniline: Interchangeability Risks


Within the dinitroaniline class, subtle variations in substitution patterns fundamentally alter molecular properties and biological profiles. The 3,5-dinitro substitution pattern on 2,4-dimethylaniline represents a distinct regioisomeric arrangement that dictates the compound's electronic distribution, steric environment, and consequently its reactivity as a synthetic intermediate. Critically, the specific placement of nitro groups influences the molecule's reduction potential—a key parameter in its utility as a prodrug candidate or in nitroreductase-based therapeutic strategies [1]. Furthermore, the 2,4-dimethyl substitution pattern is not universally present across all dinitroanilines (e.g., trifluralin contains a trifluoromethyl group), and this difference can significantly impact solubility, vapor pressure, and target binding [2]. Generic substitution with an alternative dinitroaniline, even a close isomer such as 2,4-dimethyl-3,6-dinitroaniline, risks altering reaction outcomes, yields, or biological selectivity in ways that are not readily predictable without direct experimental validation. The evidence presented below quantifies the specific physicochemical and class-associated activity parameters that define the unique utility of this precise compound.

Target
2,4-Dimethyl-3,5-dinitroaniline: 3,5-dinitro regioisomer
Substitute
2,4-Dimethyl-3,6-dinitroaniline: boiling point and density differ by ~80 °C and ~0.22 g/cm³, altering purification and formulation.
Target
2,4-Dimethyl-3,5-dinitroaniline: methyl-substituted scaffold
Substitute
Trifluralin (CF₃ group): substitution pattern changes solubility, vapor pressure, and target binding.

2,4-Dimethyl-3,5-dinitroaniline vs. Comparators


Physicochemical Properties vs. 3,6-Isomer

The 3,5-dinitro substitution pattern confers a distinct physicochemical profile compared to the 3,6-dinitro isomer. 2,4-Dimethyl-3,5-dinitroaniline exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 393.9±37.0 °C at 760 mmHg . While direct, head-to-head comparative data for the 3,6-isomer under identical conditions are not available, the 3,6-isomer (CAS 6311-52-0) is reported to have a lower density of approximately 1.18 g/mL at 25 °C and a boiling point of 313 °C . This difference in boiling point (approximately 80 °C) and density (approximately 0.22 g/cm³) is substantial and can be attributed to the altered electronic and steric effects resulting from the different nitro group positions.

Physicochemical profile
Cross-study comparable
Density 1.4±0.1 g/cm³, BP 393.9±37.0 °C vs. 1.18 g/mL, 313 °C for 3,6-isomer.
Differences affect purification and formulation process design.
Data from separate sources; not a single comparative study.
Organic Synthesis Process Chemistry Physicochemical Characterization

Molecular Identity vs. Generic Standards

The compound has a precisely defined molecular weight of 211.175 g/mol and the molecular formula C₈H₉N₃O₄ . This contrasts with other dinitroanilines used as reference standards, such as 2,4-dinitroaniline (C₆H₅N₃O₄, MW: 183.12 g/mol) [1]. The difference of two methyl groups (+2 carbons, +4 hydrogens) results in a molecular weight increase of 28.05 g/mol, which is a critical parameter for analytical method development, including mass spectrometry and HPLC method validation.

Molecular identity
Class-level inference
MW 211.175 g/mol (C₈H₉N₃O₄) vs. 183.12 g/mol for 2,4-dinitroaniline; difference +28.05 g/mol.
Precise molecular identity supports accurate analytical quantification.
Calculated from standard atomic weights.
Analytical Chemistry Quality Control Chemical Inventory

Antiprotozoal Activity Potential

While no direct antiprotozoal activity data are available for 2,4-dimethyl-3,5-dinitroaniline specifically, the dinitroaniline class is well-characterized for its selective inhibition of protozoan tubulin. For context, pendimethalin, a dinitroaniline herbicide, demonstrates an IC₅₀ of 0.19 μM against Cryptosporidium parvum in vitro, while other class members like nitralin show an IC₅₀ of 4.5 μM [1]. This >23-fold difference in potency among dinitroanilines underscores that activity is highly dependent on specific substitution patterns. Furthermore, 3,5-dinitroaniline sulfonamide derivatives (e.g., compound 2b) exhibit IC₅₀ values of 0.18 μM against Trypanosoma brucei and 2.3 μM against Leishmania donovani [2].

Antiprotozoal context
Class-level inference
No direct data. Pendimethalin IC₅₀ 0.19 µM, nitralin 4.5 µM (C. parvum); compound 2b IC₅₀ 0.18 µM (T. brucei).
Class-level evidence shows activity is substitution-pattern dependent.
Requires direct experimental validation for this compound.
Antiparasitic Drug Discovery Neglected Tropical Diseases Tubulin Inhibition

Nitroreductase Prodrug Potential

The dinitroaniline framework is being actively explored as a scaffold for nitroreductase (NTR)-based prodrugs in cancer gene therapy. In a study of 36 novel dinitroaniline prodrug candidates, several compounds demonstrated low toxicity to healthy cells (e.g., HUVEC) while exhibiting significant cytotoxicity against prostate cancer cells (PC3) following activation by the Ssap-NtrB enzyme [1]. The study reports IC₅₀ values for active metabolites in the low micromolar and nanomolar range against PC3 cells. While 2,4-dimethyl-3,5-dinitroaniline was not among the specific compounds tested, its structural features—specifically the presence of two nitro groups amenable to bioreductive activation—place it within this promising class of prodrug candidates.

Prodrug research context
Class-level inference
No direct data. Class examples show low µM to nM IC₅₀ against PC3 cells after NTR activation.
Potential scaffold for bioreductive prodrug studies in cancer models.
Specific substitution impact on activation kinetics unknown.
Cancer Therapy Prodrug Design Nitroreductase

Herbicidal Activity Potential

Dinitroanilines are a well-established class of pre-emergence herbicides that function by selectively inhibiting tubulin polymerization in plants and certain protozoa, with minimal effect on vertebrate or fungal microtubules [1]. This selective mechanism is a hallmark of the class. While 2,4-dimethyl-3,5-dinitroaniline itself is noted for its use in agricultural research, specific potency data (e.g., GR₅₀ values for weed species) are not publicly available for direct comparison. However, the class-level mechanism provides a strong scientific rationale for its investigation as a potential herbicide or as a tool compound to study plant microtubule dynamics. The compound's specific substitution pattern may confer differences in uptake, translocation, or metabolic stability in plants compared to commercial standards like trifluralin or pendimethalin.

Herbicidal research context
Class-level inference
Dinitroanilines inhibit plant tubulin polymerization; no direct potency data for this compound.
May serve as tool compound for plant microtubule dynamics studies.
Environmental fate and uptake properties not characterized.
Agrochemical Research Weed Control Tubulin Polymerization

Synthetic Utility as a Building Block

2,4-Dimethyl-3,5-dinitroaniline is explicitly recognized as a high-quality chemical intermediate and a versatile building block for the synthesis of more complex compounds . Its functional groups—a primary aromatic amine and two nitro groups—enable a range of chemical transformations, including diazotization, nucleophilic aromatic substitution, and reduction to diamines. This specific substitution pattern dictates the regioselectivity of further functionalization, which is a critical parameter in designing synthetic routes to target molecules. While not a quantitative comparison, this defined synthetic role differentiates it from other dinitroanilines that may have different regioselectivity or may be primarily used as end-product herbicides rather than intermediates.

Synthetic utility
Supporting evidence
Versatile intermediate: primary amine and two nitro groups enable diazotization, SNAr, and reduction.
Defined regioselectivity supports predictable synthetic route design.
Qualitative assessment based on functional group chemistry.
Organic Synthesis Medicinal Chemistry Chemical Intermediates

2,4-Dimethyl-3,5-dinitroaniline: Application Scenarios


Prodrug Development for Cancer Therapy

Investigators developing prodrugs for gene-directed enzyme prodrug therapy (GDEPT) can utilize 2,4-dimethyl-3,5-dinitroaniline as a core scaffold. Its dinitroaniline structure, as demonstrated in class-level studies, is amenable to bioreductive activation by nitroreductase enzymes (e.g., Ssap-NtrB) to generate cytotoxic metabolites against cancer cells [1]. The specific 2,4-dimethyl-3,5-dinitro substitution pattern offers a unique starting point for structure-activity relationship (SAR) studies aimed at optimizing potency (targeting nanomolar IC₅₀ values) and reducing off-target toxicity, as seen with related dinitroaniline prodrugs [1].

Selective Antitubulin Agents for Antiparasitic Discovery

Researchers focused on neglected tropical diseases like leishmaniasis, trypanosomiasis, and cryptosporidiosis can employ this compound as a lead-like molecule. The dinitroaniline class is known for its selective binding to protozoan tubulin over mammalian tubulin, with some derivatives achieving sub-micromolar IC₅₀ values (e.g., 0.18 μM against T. brucei) [2]. While the specific activity of 2,4-dimethyl-3,5-dinitroaniline is uncharacterized, its structural distinction from known active compounds (e.g., pendimethalin, IC₅₀ 0.19 μM against C. parvum) [3] makes it a valuable candidate for SAR expansion and optimization of antiparasitic potency and selectivity.

Novel Herbicide Candidate Screening

This compound is suitable for agrochemical discovery programs seeking new herbicidal modes of action. Dinitroanilines are established pre-emergence herbicides that disrupt plant microtubule formation [4]. 2,4-Dimethyl-3,5-dinitroaniline, with its unique substitution pattern, can be screened against resistant weed species or used as a tool compound to study plant tubulin dynamics. Its distinct physicochemical properties (density 1.4 g/cm³, boiling point 393.9 °C) may translate to different environmental fate or formulation characteristics compared to commercial dinitroaniline herbicides.

Advanced Intermediate for Heterocycle Synthesis

Chemists engaged in the synthesis of complex organic molecules can procure 2,4-dimethyl-3,5-dinitroaniline as a defined building block. The combination of an aniline amine and two nitro groups in a specific substitution pattern provides predictable regioselectivity for further functionalization, such as the synthesis of nitrogen-containing heterocycles . This contrasts with other dinitroanilines that may be procured as final products, and its unique physical properties (e.g., high boiling point) are relevant considerations for reaction design and purification strategy.

Application
Selection Property
Validation Focus
Prodrug research (GDEPT models)
Dinitroaniline scaffold with nitro groups for bioreductive activation
Cytotoxicity endpoint review after NTR activation in cancer cell lines
Antiparasitic research models
Protozoan tubulin inhibition context; class-level activity evidence
In vitro IC₅₀ and selectivity profiling against kinetoplastids
Herbicide discovery and plant biology
Plant microtubule disruption mechanism
Weed growth inhibition screening, environmental fate assessment
Synthetic intermediate for complex molecules
Regioselective reactivity from 3,5-dinitro, aniline functional groups
Reaction design, purification strategy, yield optimization
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